(3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
[3-[(benzhydrylamino)methyl]-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S.ClH/c1-20-12-14-23(15-13-20)31(29,30)27-17-25(18-27,19-28)16-26-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22;/h2-15,24,26,28H,16-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBUKSKYJVSVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CNC(C3=CC=CC=C3)C4=CC=CC=C4)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydrylamine with formaldehyde and a tosyl-protected azetidine precursor under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the methanol group and form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzhydrylamino group can be reduced to form secondary or primary amines.
Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction of the benzhydrylamino group can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The benzhydrylamino group can interact with enzymes or receptors, modulating their activity. The tosylazetidine ring can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs, identified via structural similarity analysis (), are highlighted below. Key differences in substituents, functional groups, and pharmacological implications are discussed.
Structural and Functional Group Comparisons
Key Observations:
Tosyl Group Impact : The presence of the tosyl group in the target compound distinguishes it from analogs like 1-Benzhydrylazetidin-3-ol hydrochloride (CAS 90604-02-7). This electron-withdrawing group enhances stability and may act as a leaving group in synthetic reactions .
Benzhydryl vs. Naphthalene: The benzhydryl moiety in the target compound contrasts with KHG26792’s naphthalene group.
Methanol vs. Diol: Compared to 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, the target’s methanol group reduces hydrogen-bonding capacity, which may affect solubility or intermolecular interactions .
Biological Activity
The compound (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride , with the CAS number 72351-36-1, is a derivative of azetidine that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzhydryl group, an azetidine ring, and a tosyl moiety, which contribute to its unique biological profile.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Antiproliferative Effects
Research has demonstrated that azetidine derivatives can inhibit the proliferation of cancer cell lines. For example, studies involving methanolic extracts from related compounds have shown IC50 values indicating effective antiproliferative activity against HeLa and A549 cell lines. These findings suggest that the azetidine framework may play a crucial role in modulating cellular growth and apoptosis .
The biological activity of (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It is possible that the compound interacts with cellular receptors, leading to downstream effects that inhibit growth or induce apoptosis in target cells.
- Cell Membrane Disruption : The structural components may facilitate penetration into bacterial membranes or cancer cells, disrupting their integrity.
Case Studies
Several case studies have been conducted to evaluate the biological activities of azetidine derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various azetidine derivatives against MRSA strains. Results indicated that certain compounds exhibited MIC values as low as 62.5 µg/mL against resistant strains .
- Antiproliferative Activity Assessment : A research article reported on the antiproliferative effects of related compounds on HeLa cells, showing IC50 values ranging from 200 to 300 µg/mL. This suggests potential therapeutic applications in oncology .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
